molecular formula C20H20ClN3O4S B2412034 4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 928896-67-7

4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2412034
CAS No.: 928896-67-7
M. Wt: 433.91
InChI Key: URPXMGSDFNGION-UHFFFAOYSA-N
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Description

4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity

The compound 4-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound can be described by the following characteristics:

  • Molecular Formula : C20H20ClN3O4S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 941890-11-5

The structure includes a piperidine moiety linked to a quinoxaline core, which is significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including our compound of interest, exhibit notable antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds bearing the piperidine nucleus have been reported to show strong inhibitory effects against Salmonella typhi and Bacillus subtilis .
Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi0.63Strong
Bacillus subtilis2.14Moderate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The synthesized derivatives showed promising AChE inhibition, with some exhibiting IC50 values as low as 20.72 µmol/L .
  • Urease Inhibition : Urease inhibitors have therapeutic potential in treating urinary tract infections and related conditions. The compound displayed strong urease inhibition, marking it as a candidate for further pharmacological development .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • Enzyme Interaction : The sulfonamide group may enhance binding affinity to target enzymes such as AChE and urease.
  • Receptor Modulation : The quinoxaline moiety may facilitate interactions with neurotransmitter receptors or other cellular pathways involved in disease processes.

Case Studies and Research Findings

A comprehensive study involving the synthesis and evaluation of various piperidine derivatives highlighted the biological potency of compounds similar to our target compound. It was found that modifications in the sulfonamide group significantly influenced both antimicrobial and enzyme inhibitory activities .

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains.
  • Enzyme Inhibition : Significant AChE and urease inhibition.
  • Potential Anticancer Activity : Requires further investigation.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-14(10-12-23)20(26)24-13-19(25)22-17-3-1-2-4-18(17)24/h1-8,14H,9-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPXMGSDFNGION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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